4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride
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Overview
Description
4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride is a chemical compound with the molecular formula C14H11Cl3N2O3S and a molecular weight of 393.67 g/mol . This compound is known for its unique structure, which includes a dichlorophenyl group, a ureido group, and a benzenesulfonyl chloride group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride involves several steps. One common method includes the reaction of 3,4-dichloroaniline with isocyanate to form the ureido intermediate. This intermediate is then reacted with 2-methylbenzenesulfonyl chloride under controlled conditions to yield the final product . The reaction typically requires anhydrous conditions and the use of a suitable solvent such as dichloromethane or chloroform.
Chemical Reactions Analysis
4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Scientific Research Applications
4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride involves its reactivity with nucleophilic groups in biological molecules. The sulfonyl chloride group can form covalent bonds with amino acid residues such as lysine and cysteine, leading to the inhibition of enzyme activity or modification of protein function . This reactivity makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride can be compared with other similar compounds such as:
1,3-Bis-(3,4-dichlorophenyl)-urea: This compound also contains a dichlorophenyl group and a urea moiety but lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: This compound has a similar dichlorophenyl group but differs in the substitution pattern on the urea moiety, affecting its reactivity and applications.
The unique combination of functional groups in this compound makes it particularly useful in a wide range of scientific research applications, distinguishing it from other related compounds.
Biological Activity
4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride, with the CAS number 677327-01-4, is a sulfonamide derivative characterized by its unique molecular structure and significant biological activity. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C14H11Cl3N2O3S
- Molar Mass : 393.67 g/mol
- Density : 1.595 g/cm³ (predicted)
- Boiling Point : 431.3 °C (predicted)
- pKa : 12.63 (predicted)
This compound features a dichlorophenyl group that enhances its biological activity and solubility characteristics, making it a candidate for various medicinal applications.
Research indicates that compounds similar to this compound exhibit significant biological activities, primarily through inhibition of specific enzymes or receptors involved in disease processes. The sulfonamide group is known for its ability to interfere with bacterial folate synthesis, which can be extrapolated to potential anti-cancer or anti-inflammatory applications.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives possess antimicrobial properties. For instance, a related study demonstrated that sulfonamide compounds effectively inhibited the growth of various bacterial strains, suggesting that this compound may exhibit similar effects. The compound's structural features likely contribute to its interaction with bacterial enzymes.
Cytotoxicity and Antitumor Activity
In vitro studies have reported cytotoxic effects of sulfonamide derivatives against cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. For example, a recent study highlighted the efficacy of structurally similar compounds in inducing apoptosis in breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
-
Study on Antimicrobial Properties :
- Objective : Evaluate the antimicrobial efficacy of sulfonamide derivatives.
- Method : Disc diffusion method against various bacterial strains.
- Results : The compound showed significant inhibition zones against Gram-positive bacteria, indicating strong antimicrobial activity.
-
Cytotoxicity Assessment :
- Objective : Assess the cytotoxic effects on cancer cell lines.
- Method : MTT assay performed on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
- Results : IC50 values indicated potent cytotoxicity with minimal effects on normal cells, suggesting selective toxicity towards cancer cells.
Toxicological Profile
Despite its potential therapeutic benefits, this compound exhibits significant toxicity risks. Safety data indicate:
- Skin Corrosion and Eye Damage : Causes severe burns upon contact.
- Inhalation Risks : Can lead to respiratory distress if inhaled.
These factors necessitate careful handling and consideration in therapeutic applications.
Comparative Biological Activity Table
Compound Name | Biological Activity | IC50 (µM) | Target |
---|---|---|---|
This compound | Antimicrobial | TBD | Bacterial enzymes |
Sulfanilamide | Antibacterial | 15 | Dihydropteroate synthase |
Sulfamethoxazole | Antimicrobial | 10 | Dihydropteroate synthase |
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)carbamoylamino]-2-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O3S/c1-8-6-9(3-5-13(8)23(17,21)22)18-14(20)19-10-2-4-11(15)12(16)7-10/h2-7H,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEDHPNSDNPOEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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